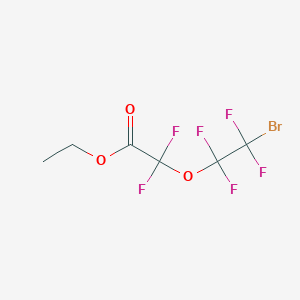
Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate is a chemical compound with the molecular formula C6H6BrF6O3. It is an ester that contains bromine and multiple fluorine atoms, making it a compound of interest in various chemical reactions and applications. This compound is typically a colorless to slightly yellow liquid and is known for its reactivity due to the presence of bromine and fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can be synthesized through several methods. One common method involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide (NaBr) in the solvent sulfolane. This reaction is carried out at 100°C for 12 hours, yielding the desired compound with a yield of approximately 31% .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with unsaturated compounds, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Catalysts: Such as copper powder for Michael-type reactions with α,β-unsaturated carbonyl compounds.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with aldehydes and ketones using the Reformatsky reagent yield 2,2-difluoro-3-hydroxy esters .
Applications De Recherche Scientifique
Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce CF2 groups into molecules.
Biology: Investigated for its potential use in modifying biological molecules and studying their interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism by which ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate exerts its effects involves the reactivity of the bromine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparaison Avec Des Composés Similaires
Ethyl (2-bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: Another ester containing bromine and fluorine atoms, used in similar applications.
Ethyl bromoacetate: A simpler ester with bromine, used as an alkylating agent in organic synthesis.
The uniqueness of this compound lies in its multiple fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
88239-64-9 |
|---|---|
Formule moléculaire |
C6H5BrF6O3 |
Poids moléculaire |
319.00 g/mol |
Nom IUPAC |
ethyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C6H5BrF6O3/c1-2-15-3(14)4(8,9)16-6(12,13)5(7,10)11/h2H2,1H3 |
Clé InChI |
DRHFJZGDPIBEEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(OC(C(F)(F)Br)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


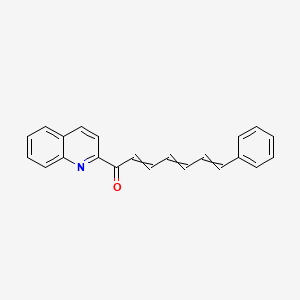
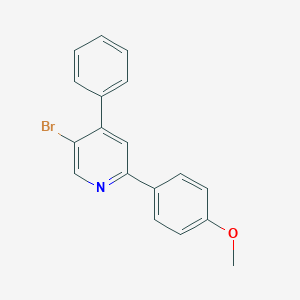

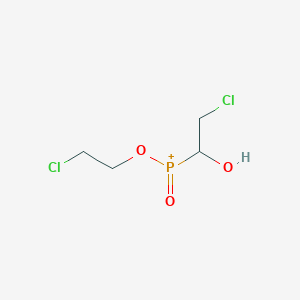
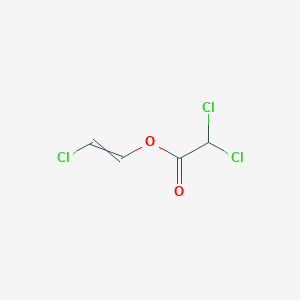
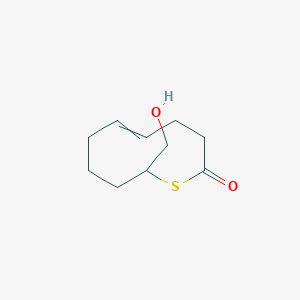
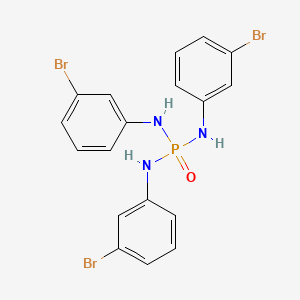
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
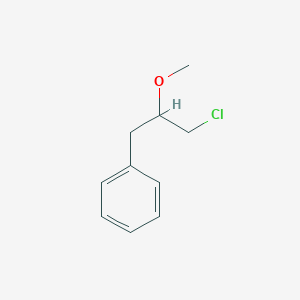
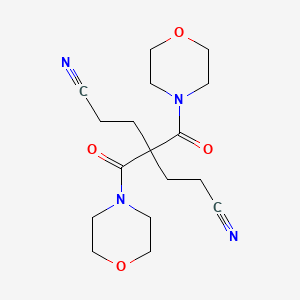
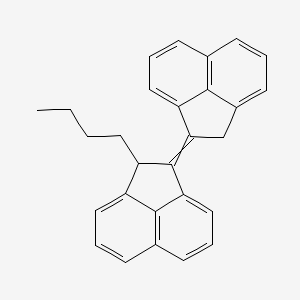
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
